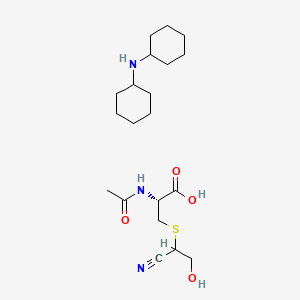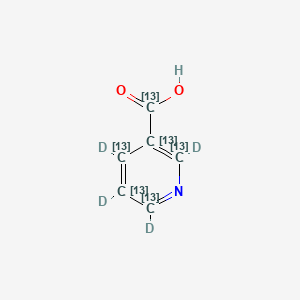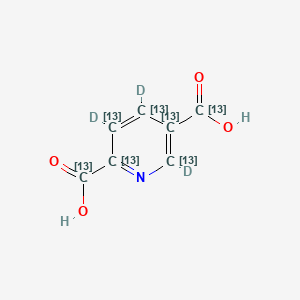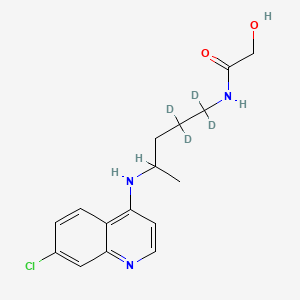
Cellobiosan
Overview
Description
Mechanism of Action
Target of Action
Cellobiosan, an anhydrosugar, is primarily targeted by certain microbes in the soil . These organisms, identified through ribosomal sequencing, include Sphingobacterium multivorum, Acinetobacter oleivorans JC3-1, Enterobacter sp SJZ-6, and Microbacterium sps FXJ8.207 and 203, as well as a fungal species Cryptococcus sp . These microbes are capable of utilizing this compound as a sole carbon source .
Mode of Action
It is known that certain soil microbes can utilize this compound as a sole carbon source . This suggests that these microbes have specific enzymes or pathways that can break down this compound and use it for energy.
Pharmacokinetics
It is known that this compound can be utilized by certain soil microbes as a sole carbon source , suggesting that it can be absorbed and metabolized by these organisms.
Result of Action
The utilization of this compound by certain soil microbes results in the production of biomass . In fact, both minimal and rich media this compound supported significantly higher biomass production than levoglucosan . This suggests that this compound may be a more efficient energy source for these microbes than levoglucosan.
Action Environment
The action of this compound is influenced by environmental factors, particularly the presence of certain soil microbes . These microbes are capable of utilizing this compound as a sole carbon source , and their presence in the soil environment is crucial for the action of this compound.
Biochemical Analysis
Biochemical Properties
Cellobiosan’s role in biochemical reactions is significant. These enzymes, primarily produced by representatives of the fungal kingdom, are responsible for the hydrolysis of this compound .
Cellular Effects
This compound influences cell function significantly. In Candida pseudointermedia strains, for example, this compound is transported to the cytoplasm where it is hydrolyzed by high-affinity intracellular β-glucosidases . This process impacts cellular metabolism and potentially influences cell signaling pathways and gene expression.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules. It is transported into the cytoplasm of cells, where it is hydrolyzed by high-affinity intracellular β-glucosidases . This process could potentially lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, Candida pseudointermedia strains consumed all the available this compound in the first 18 hours of the assay, producing ethanol . This suggests that this compound has a significant impact on cellular function over time.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as β-glucosidases and is likely to affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported to the cytoplasm of cells, where it is then hydrolyzed . This process could influence its localization or accumulation within cells and tissues.
Subcellular Localization
This compound is localized in the cytoplasm of cells . Its activity or function could be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cellobiosan is primarily produced through the pyrolysis of cellulose. The process involves heating cellulose in the absence of oxygen, leading to its thermal decomposition. The reaction conditions typically include temperatures ranging from 400°C to 600°C. During this process, cellulose undergoes depolymerization and dehydration, resulting in the formation of this compound along with other anhydrosugars such as levoglucosan .
Industrial Production Methods
In an industrial setting, this compound is produced as part of the bio-oil obtained from the fast pyrolysis of biomass. The bio-oil is then subjected to further processing to isolate and purify this compound. This involves techniques such as solvent extraction, distillation, and chromatography to separate this compound from other pyrolysis products .
Chemical Reactions Analysis
Types of Reactions
Cellobiosan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cellobionic acid and other oxidation products.
Reduction: Reduction of this compound can yield cellobiitol.
Hydrolysis: Acidic or enzymatic hydrolysis of this compound results in the formation of glucose and other monosaccharides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Hydrochloric acid or specific enzymes like β-glucosidase are employed for hydrolysis reactions.
Major Products
Oxidation: Cellobionic acid.
Reduction: Cellobiitol.
Hydrolysis: Glucose and other monosaccharides.
Scientific Research Applications
Cellobiosan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the thermal decomposition of cellulose and the mechanisms of biomass pyrolysis.
Medicine: Studies on this compound derivatives explore their potential as therapeutic agents.
Industry: this compound is investigated for its role in biofuel production and as a precursor for various chemicals.
Comparison with Similar Compounds
Cellobiosan is unique compared to other anhydrosugars due to its specific structure and formation pathway. Similar compounds include:
Levoglucosan: Another anhydrosugar formed during cellulose pyrolysis, but with a different structure and properties.
Cellobiose: A disaccharide similar to this compound but without the anhydro linkage.
This compound’s uniqueness lies in its formation during the pyrolysis process and its specific applications in biofuel research and microbial studies .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZUJSCZCPGHH-QRZGKKJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How is cellobiosan formed?
A1: this compound is primarily formed during the pyrolysis of cellulose, a major component of plant biomass. Under high heat and controlled conditions, cellulose undergoes thermal decomposition, leading to the formation of various products, including this compound. [, , ]
Q2: Where is this compound found naturally?
A2: While this compound is primarily produced through pyrolysis, it's also a natural constituent of bio-oil, a complex mixture derived from the rapid thermal decomposition of biomass. [, , ]
Q3: Is this compound present in significant amounts in natural environments?
A3: this compound is not typically found in significant amounts in natural environments outside of its presence in bio-oil. Its formation is primarily associated with controlled thermal processes like pyrolysis. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H20O10, and its molecular weight is 324.28 g/mol. [, ]
Q5: Are there any spectroscopic techniques used to characterize this compound?
A5: Yes, several spectroscopic methods are employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide structural information and help identify this compound in complex mixtures like bio-oil. [, , , , ]
Q6: How thermally stable is this compound?
A6: Studies suggest that compared to levoglucosan, another anhydrosugar derived from cellulose, this compound exhibits lower thermal stability and is more prone to decomposition at elevated temperatures. [, , ]
Q7: What role does this compound play in cellulose pyrolysis?
A7: this compound is considered a key intermediate in the formation of char during cellulose pyrolysis. Its presence during the pyrolysis process can significantly influence the yield and composition of the final products, including bio-oil and biochar. [, , , , ]
Q8: How does the formation of this compound affect bio-oil quality?
A8: The presence of this compound in bio-oil can impact its properties and potential applications. Higher this compound content may contribute to increased viscosity and influence the stability of the bio-oil during storage. [, , ]
Q9: How does the pyrolysis temperature impact the formation of this compound?
A9: Research shows that the yield of this compound, along with other anhydrosugars, varies with pyrolysis temperature. At lower temperatures, the formation of larger anhydrosugars like this compound is favored, while at higher temperatures, they tend to decompose. [, , , ]
Q10: Can microorganisms utilize this compound?
A10: Yes, certain microorganisms have been identified as capable of utilizing this compound as a sole carbon source. These organisms, including various bacterial and fungal species, possess the metabolic pathways necessary to break down and utilize this anhydrosugar. [, , ]
Q11: What is the significance of microbial utilization of this compound?
A11: The ability of microbes to utilize this compound has important implications for bioremediation and the development of sustainable bio-based processes. Understanding these metabolic pathways could lead to the development of efficient methods for converting this compound-rich biomass into valuable products. [, ]
Q12: What analytical techniques are used to quantify this compound?
A12: High-performance liquid chromatography (HPLC) coupled with various detectors, including refractive index detectors (RID) and pulsed amperometric detectors (PAD), is commonly used for the quantification of this compound in complex mixtures. [, , ]
Q13: Are there any challenges in accurately quantifying this compound?
A13: Yes, accurately quantifying this compound can be challenging due to its structural similarity to other anhydrosugars present in pyrolysis products. Advanced analytical techniques, including High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), are often required to achieve accurate quantification. [, , ]
Q14: What are some potential areas of future research related to this compound?
A14: Future research on this compound could focus on several aspects, including:
- Optimizing pyrolysis conditions: Investigating how different pyrolysis parameters influence this compound yield and exploring methods to maximize its production. [, , , ]
- Understanding microbial catabolism: Further exploring the metabolic pathways involved in microbial this compound utilization and identifying enzymes involved in its degradation. [, , ]
- Developing novel applications: Investigating the potential use of this compound as a platform chemical for synthesizing valuable products, such as bio-based materials or fuels. [, ]
- Environmental impact: Assessing the environmental impact of this compound production and utilization, including its biodegradability and potential effects on ecosystems. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)



![24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2]](/img/structure/B564990.png)
![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)




![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B565000.png)


